molecular formula C14H24N2O3 B6959574 N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide

N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide

Cat. No.: B6959574
M. Wt: 268.35 g/mol
InChI Key: HENUYNXPRBSEJI-UHFFFAOYSA-N
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Description

N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure features a piperidine ring, which is a common motif in many biologically active molecules.

Properties

IUPAC Name

N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-13(17)15-12-4-3-7-16(8-12)14(18)10-19-9-11-5-6-11/h11-12H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENUYNXPRBSEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C(=O)COCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions. This step may involve the use of cyclopropylmethanol and an appropriate leaving group.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the acetylated piperidine intermediate with propanamide. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethoxy group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the interaction of piperidine derivatives with various biological targets, including receptors and enzymes.

    Pharmacological Research: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of piperidine-based drugs.

Mechanism of Action

The mechanism of action of N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(methoxy)acetyl]piperidin-3-yl]propanamide
  • N-[1-[2-(ethoxy)acetyl]piperidin-3-yl]propanamide
  • N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]butanamide

Uniqueness

N-[1-[2-(cyclopropylmethoxy)acetyl]piperidin-3-yl]propanamide is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct pharmacological properties compared to its analogs. This group may enhance the compound’s stability and binding affinity, making it a valuable candidate for drug development.

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